molecular formula C18H29N5O5 B2670547 tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate CAS No. 1219912-16-9

tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate

Cat. No.: B2670547
CAS No.: 1219912-16-9
M. Wt: 395.46
InChI Key: QMKQFBZTSWZCFI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is a complex organic compound used primarily in biochemical and pharmaceutical research. This compound's intricate structure contributes to its unique properties and interactions within various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process that typically involves the protection of functional groups, coupling reactions, and deprotection steps. The synthesis may start with piperazine derivatives and then introduce tert-butyl and 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl groups through careful manipulation of reagents and conditions.

Industrial Production Methods: Large-scale production of this compound requires optimization of the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions including:

  • Oxidation

  • Reduction

  • Nucleophilic substitution

Common Reagents and Conditions: The typical reagents used in these reactions include strong oxidizing and reducing agents, nucleophiles, and protective groups. The reactions often require precise control of temperature, pH, and solvent to ensure selectivity and yield.

Major Products: Depending on the reaction conditions, the compound can be transformed into various derivatives. For example, oxidation may lead to carboxylic acids, while nucleophilic substitution can introduce new functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate has significant applications in:

  • Chemistry: Used as a building block for synthesizing complex molecules.

  • Biology: Acts as a probe in studying enzyme mechanisms and protein interactions.

  • Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. These interactions typically involve the binding of the compound to the active site or allosteric sites, modulating the function of the target molecules. The pathways involved can include inhibition or activation of enzymatic activity, altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Compared to other piperazine derivatives, tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is unique due to its combination of functional groups which confer specific reactivity and biological activity. Similar compounds include:

  • Piperazine-1-carboxylate derivatives

  • Dioxo-dihydropyrimidinyl-containing compounds

  • Tert-butyl-substituted molecules

Each of these compounds has distinct properties that make them suitable for various applications, but this compound stands out due to its multifaceted utility in scientific research.

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Properties

IUPAC Name

tert-butyl 4-[2-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O5/c1-18(2,3)28-17(27)23-12-10-21(11-13-23)9-6-19-14(24)4-7-22-8-5-15(25)20-16(22)26/h5,8H,4,6-7,9-13H2,1-3H3,(H,19,24)(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKQFBZTSWZCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)CCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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